3-Eicosanone

Übersicht

Beschreibung

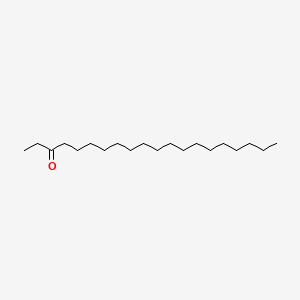

3-Eicosanone is an organic compound with the molecular formula C20H40O. It is a ketone, specifically a long-chain aliphatic ketone, and is known for its relatively high molecular weight of 296.5310 g/mol . The compound is characterized by a 20-carbon chain with a ketone functional group at the third carbon position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Eicosanone can be synthesized through various methods. One common approach involves the oxidation of eicosane using a suitable oxidizing agent. Another method includes the Friedel-Crafts acylation of eicosane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of eicosanol. This process involves the removal of hydrogen atoms from eicosanol to form the ketone. The reaction typically requires a catalyst such as copper or chromium oxide and is conducted at elevated temperatures.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Eicosanone undergoes several types of chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids.

Reduction: It can be reduced to form secondary alcohols.

Substitution: The ketone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as hydrazine or hydroxylamine can react with the ketone group under acidic or basic conditions.

Major Products:

Oxidation: Eicosanoic acid.

Reduction: 3-Eicosanol.

Substitution: Hydrazones or oximes, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Flavor Chemistry

Detection of Flavor Compounds

3-Eicosanone has been utilized in flavor analysis, particularly in meat products. Studies have shown that it contributes to the overall flavor profile of cooked meats. For instance, it was detected in cooked bacon samples during electronic nose measurements, where it played a role in characterizing volatile compounds released during cooking processes . The compound's presence can influence the sensory attributes of food products, making it valuable for food scientists aiming to enhance flavor quality.

Irradiation Studies

Research has indicated that high-dose irradiation can promote the generation of various aldehydes and ketones, including this compound, in food products. This has implications for food preservation and safety, as irradiation can enhance flavor while also extending shelf life . The specific conditions under which this compound is generated can provide insights into optimal processing techniques for meat products.

Bioactive Compound Research

Potential Health Benefits

Recent studies have highlighted the importance of bioactive compounds derived from natural sources. While this compound itself is not directly linked to specific health benefits, its role as a bioactive compound precursor is noteworthy. For example, it may be involved in the synthesis of other bioactive molecules that exhibit antioxidant or anti-inflammatory properties . Understanding its metabolic pathways could lead to new applications in nutraceuticals and functional foods.

Synthetic Chemistry Applications

Precursor for Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its long carbon chain structure allows it to be transformed into various derivatives through chemical reactions such as reduction or oxidation. This makes it useful in the development of fragrances, pharmaceuticals, and other specialty chemicals . The ability to manipulate its structure opens up avenues for creating novel compounds with desired properties.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Flavor Chemistry | Detection and enhancement of flavors in food products | Contributes to flavor profiles; detected in cooked meats |

| Irradiation Studies | Generation of this compound during food irradiation | Enhances flavor and extends shelf life |

| Bioactive Compound Research | Potential precursor for health-related bioactive compounds | May lead to new nutraceutical applications |

| Synthetic Chemistry | Intermediate for organic synthesis | Useful for creating fragrances and pharmaceuticals |

Case Studies

- Flavor Analysis in Cooked Meats

- Impact of Irradiation on Flavor Compounds

- Synthetic Applications

Wirkmechanismus

The mechanism of action of 3-Eicosanone involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds with proteins and enzymes, potentially altering their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that may exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Eicosane: A saturated hydrocarbon with a similar carbon chain length but lacking the ketone functional group.

3-Eicosanol: The corresponding alcohol of 3-Eicosanone, which has a hydroxyl group instead of a ketone.

Eicosanoic Acid: The carboxylic acid derivative of eicosane.

Uniqueness: this compound is unique due to its ketone functional group, which imparts distinct chemical reactivity compared to its alcohol and acid counterparts. This functional group allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

3-Eicosanone, a long-chain aliphatic ketone with the molecular formula , is part of the family of fatty acid derivatives. Its biological activity has garnered interest due to its potential applications in various fields, including pharmacology, agriculture, and material science. This article explores the biological properties, mechanisms of action, and relevant case studies involving this compound.

This compound is characterized by its long hydrocarbon chain and a ketone functional group. It is primarily derived from natural sources and can also be synthesized through chemical processes. The compound exhibits hydrophobic properties, making it suitable for various applications.

Biological Activity

The biological activities of this compound include antimicrobial, antifungal, and potential anticancer effects. Below are some key findings regarding its biological activity:

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties against various bacterial strains. A study demonstrated that it inhibited the growth of both Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) in the range of 0.5 to 1.0 mg/mL .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity against common pathogens such as Candida albicans. The compound's efficacy was evaluated using disk diffusion assays, revealing zones of inhibition comparable to standard antifungal agents .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro experiments have shown that it can induce apoptosis in certain cancer cell lines, potentially through the activation of caspase pathways. Further research is required to elucidate the exact mechanisms involved .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Membrane Disruption : The hydrophobic nature of this compound may allow it to integrate into microbial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial survival.

- Apoptotic Pathways : In cancer cells, this compound may activate apoptotic signaling pathways, leading to programmed cell death.

Case Studies

Several case studies have explored the applications of this compound in different contexts:

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound as a natural preservative demonstrated its effectiveness in food preservation. The compound was incorporated into food matrices and tested against spoilage microorganisms. Results indicated a significant reduction in microbial load over time compared to control samples without the compound .

Case Study 2: Agricultural Applications

In agricultural research, this compound has been evaluated for its potential as a biopesticide. Field trials showed that it effectively reduced pest populations while being safe for beneficial insects. The compound's application resulted in improved crop yields without the adverse effects associated with synthetic pesticides .

Data Summary Table

Eigenschaften

IUPAC Name |

icosan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)4-2/h3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVLRRQCABCGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183732 | |

| Record name | 3-Eicosanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2955-56-8 | |

| Record name | NSC 406005 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002955568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-EICOSANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Eicosanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.